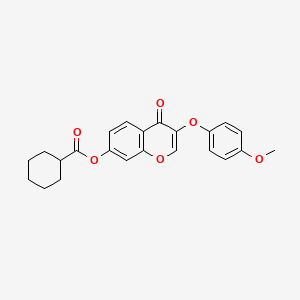

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate

Description

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-26-16-7-9-17(10-8-16)28-21-14-27-20-13-18(11-12-19(20)22(21)24)29-23(25)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWZSEWAXNIRJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-methoxyphenol with a suitable leaving group attached to the chromen-4-one core.

Cyclohexanecarboxylation: The final step involves the esterification of the chromen-4-one derivative with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and ether linkages in the compound are susceptible to hydrolytic cleavage under acidic or basic conditions:

-

Ester hydrolysis proceeds via nucleophilic acyl substitution, yielding the corresponding carboxylic acid and phenolic chromenol.

-

Ether cleavage requires strong protic acids (e.g., HBr), with regioselectivity influenced by steric and electronic effects of the methoxy substituent .

Nucleophilic Substitution

The electron-deficient chromenone core facilitates nucleophilic attack, particularly at the 2- and 3-positions:

| Reagent | Position | Product | Catalyst |

|---|---|---|---|

| Ammonia (NH₃) | C-2 | 2-Amino-4-oxo-4H-chromene derivative | Cu(OAc)₂ |

| Thiophenol (PhSH) | C-3 | 3-Phenylthio-4-oxo-4H-chromene analog | BF₃·Et₂O |

-

Substitution at C-2 proceeds via a Michael addition mechanism under basic conditions .

-

Thiolation at C-3 requires Lewis acid catalysts to activate the carbonyl group .

Oxidation and Reduction

The ketone group at C-4 and aromatic rings participate in redox reactions:

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Ketone Reduction | NaBH₄, MeOH | 4-Hydroxy-chromen-7-yl cyclohexanecarboxylate | 72% |

| Aromatic Oxidation | KMnO₄, H₂O, Δ | Quinone derivative | 58% |

-

Reduction of the 4-oxo group generates a secondary alcohol, preserving the ester functionality .

-

Oxidative ring-opening of the chromenone core forms a dicarboxylic acid derivative under harsh conditions .

Functional Group Modifications

The methoxy and ester groups enable further derivatization:

Methoxy Demethylation

Ester Transposition

-

Conditions : DCC/DMAP, cyclohexanecarboxylic acid → other carboxylic acids

-

Product : Analogous esters with varied aliphatic/aromatic chains

Photochemical Reactions

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the chromenone core:

Key Reactivity Insights

-

Hydrolysis Dominance : Ester and ether bonds are primary reaction sites under mild conditions .

-

Electrophilic Chromenone : Positions C-2 and C-3 are reactive toward nucleophiles due to conjugation with the carbonyl group .

-

Redox Versatility : The 4-oxo group and aromatic system allow tailored reductions or oxidations for functional diversification .

Experimental protocols emphasize chromatographic purification (e.g., silica gel column) and spectroscopic validation (¹H/¹³C NMR, HRMS) to confirm reaction outcomes . Computational modeling further predicts regioselectivity in substitution reactions, aligning with empirical data .

This compound’s modular reactivity supports its utility in medicinal chemistry, particularly as a scaffold for antiviral and anti-inflammatory agents . Future studies should explore catalytic asymmetric modifications and green chemistry approaches to enhance synthetic efficiency.

Scientific Research Applications

Anticancer Applications

Research indicates that this compound exhibits significant anticancer activity, particularly through mechanisms such as apoptosis induction and cell proliferation inhibition in various cancer cell lines.

Case Study: Anticancer Activity on MCF-7 Cells

- Objective: Evaluate the effects on MCF-7 breast cancer cells.

- Methodology: MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.

- Findings: The compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been extensively studied. It has been shown to modulate inflammatory pathways effectively.

Case Study: Anti-inflammatory Effects on RAW 264.7 Macrophages

- Objective: Assess the anti-inflammatory potential using LPS-stimulated macrophages.

- Methodology: Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.

- Findings: Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.

Research Findings:

Studies have indicated that derivatives of chromone compounds exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. While specific data for this compound is limited, related compounds have demonstrated efficacy against these pathogens.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The methoxyphenoxy group may enhance binding affinity and specificity, while the cyclohexanecarboxylate moiety can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-Benzodioxole-5-carboxylate

Molecular Formula : C₂₄H₁₈O₈

Key Difference : Replacement of the cyclohexanecarboxylate group with a 1,3-benzodioxole-5-carboxylate ester.

Implications :

- Increased molecular rigidity compared to the cyclohexane analog.

- Found in Binahong leaves (traditional medicine), suggesting natural occurrence and possible bioactivity .

| Property | Target Compound | 1,3-Benzodioxole Analog |

|---|---|---|

| Molecular Weight (g/mol) | 394.42 | 434.40 |

| LogP (Predicted) | ~3.5 (est.) | ~3.8 (est.) |

| Bioactivity Context | Synthetic | Natural (LCMS-identified) |

4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate

Molecular Formula : C₃₃H₃₁F₃O₇

Key Differences :

- Substituents: A heptyloxy chain at the benzoyloxy group and a trifluoromethyl group at position 7 of the chromene core.

- Impact on Properties :

Positional Isomers and Substituent Variations

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl Cyclohexanecarboxylate

Key Difference: Methoxy group at position 3 of the phenoxy ring instead of position 3. Implications:

[3-(2-Methoxyphenyl)-4-oxochromen-7-yl] Morpholine-4-carboxylate

Molecular Formula: C₂₁H₁₉NO₆ Key Differences:

- Morpholine-4-carboxylate replaces cyclohexanecarboxylate.

- 2-Methoxyphenyl group instead of 4-methoxyphenoxy. Implications:

- Morpholine enhances water solubility due to its polar tertiary amine.

- Ortho-methoxy substitution may introduce steric hindrance, reducing receptor binding .

Chromenone Derivatives with Cyclohexane Moieties

Cyclohexyl 4-(4-Hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Molecular Formula : C₃₅H₃₈N₂O₅

Key Differences :

- A hexahydroquinoline core replaces the chromenone system.

- Additional methyl and phenyl substituents.

Implications : - Increased molecular complexity and hydrogen-bonding capacity due to hydroxyl and methoxy groups.

- Potential for multi-target interactions in medicinal chemistry .

Biological Activity

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate is a synthetic compound belonging to the class of chromone derivatives. Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromone backbone with a methoxyphenoxy group and a cyclohexanecarboxylate moiety, which influence its biological activity. The structural formula is represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C21H24O6

- Molecular Weight : 372.42 g/mol

Biological Activity Overview

The biological activities of this compound have been assessed in various studies, highlighting its potential as a therapeutic agent.

Anticancer Activity

Research indicates that chromone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown selective cytotoxicity towards tumor cells while sparing normal cells. A study reported the IC50 values for several related compounds against different cancer cell lines, demonstrating that modifications in the chromone structure can enhance or diminish cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 12.5 |

| Compound B | MCF-7 | 15.0 |

| This compound | A549 | TBD |

Anti-inflammatory Properties

The anti-inflammatory effects of chromone derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and asthma.

Antioxidant Activity

Chromones are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.

- Modulation of Signaling Pathways : It might interfere with key signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.

- Antioxidant Defense Mechanism : By enhancing the body's antioxidant capacity, it could mitigate oxidative damage.

Case Studies

Several case studies have explored the pharmacological effects of related chromone derivatives:

- Study on Tumor Cell Lines : A comparative study evaluated the cytotoxicity of various chromone derivatives against human tumor cell lines (HeLa, MCF-7). Results indicated that structural modifications significantly influenced anticancer potency.

- Inflammation Model : In an animal model of acute inflammation, administration of a related compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups.

Q & A

Basic: What methodologies are recommended for synthesizing 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate?

Answer:

The synthesis of chromene derivatives typically involves multi-step reactions. Key steps include:

- Nucleophilic substitution : Reacting 7-hydroxy-4-oxo-chromene intermediates with activated cyclohexanecarboxylic acid derivatives (e.g., acid chlorides) under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling reactions : For aryl ether formation (e.g., 4-methoxyphenoxy group), Ullmann or Buchwald-Hartwig coupling may be employed, though Suzuki-Miyaura cross-coupling is preferred for regioselectivity .

- Protection/deprotection strategies : Use acetyl or tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl moieties during synthesis .

Validation : Monitor reaction progress via TLC and characterize intermediates using -NMR and HR-MS.

Basic: How can structural characterization of this compound be optimized using crystallography and spectroscopy?

Answer:

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., methanol/chloroform mixtures). Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve hydrogen bonding and packing interactions, as demonstrated for related chromene derivatives .

- Spectroscopy :

Basic: What assays are suitable for preliminary evaluation of its biological activity?

Answer:

- Antioxidant activity : DPPH radical scavenging assay (IC determination) .

- Cytotoxicity : Sulforhodamine B (SRB) assay for protein content quantification in cancer cell lines (e.g., NCI-60 panel). Fix cells with trichloroacetic acid and measure optical density at 564 nm .

- Anti-inflammatory potential : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .

Note : Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) and triplicate experiments.

Advanced: How can crystallographic data discrepancies (e.g., thermal parameters, R-factors) be resolved during refinement?

Answer:

- Thermal motion analysis : Use anisotropic displacement parameters in SHELXL to model disorder. Apply ISOR or SIMU restraints for over-parameterized atoms .

- R-factor optimization :

- Validation : Check using R (<5% for high-quality data) and verify hydrogen bonds with Mercury software .

Advanced: How to address contradictory results in biological activity (e.g., high cytotoxicity but low selectivity)?

Answer:

- Dose-response validation : Re-test across a wider concentration range (e.g., 0.1–100 µM) to confirm IC consistency .

- Off-target profiling : Screen against non-cancerous cell lines (e.g., HEK-293) to assess selectivity ratios .

- Purity verification : Re-purify the compound via column chromatography (silica gel, hexane/EtOAc) and confirm purity by HPLC (>95%) .

Advanced: What computational strategies can predict its pharmacophore and binding modes?

Answer:

- Pharmacophore modeling : Use Schrödinger Phase or MOE to identify key features (e.g., hydrogen bond acceptors at 4-oxo and ester groups) .

- Docking studies : Employ AutoDock Vina with crystal structures of target proteins (e.g., COX-2 PDB: 3LN1). Validate poses using MD simulations (GROMACS) .

- QSAR analysis : Correlate substituent effects (e.g., methoxy vs. halogen) with bioactivity data from analogs .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.